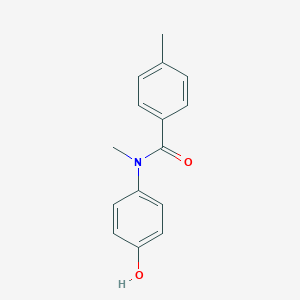

N-(4-hidroxifenil)-N,4-dimetilbenzamida

Descripción general

Descripción

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a hydroxyphenyl and a dimethyl group

Aplicaciones Científicas De Investigación

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

Target of Action

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been shown to inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide interacts with its targets and induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs) . This suggests that Fenretinide signals through a mechanism independent of the retinoid receptors .

Biochemical Pathways

Fenretinide’s action affects several biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The distribution of Fenretinide and its metabolites was investigated in the liver, serum, mammary gland, and urinary bladder of female rats and mice . Following an intravenous dose, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces .

Result of Action

Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation

Análisis Bioquímico

Biochemical Properties

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that N-(4-hydroxyphenyl)-N,4-dimethylbenzamide plays a role in the metabolism of ceramides, a type of lipid molecule that is involved in various cellular processes .

Cellular Effects

The compound has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is achieved through a decrease in membrane fluidity, suggesting that N-(4-hydroxyphenyl)-N,4-dimethylbenzamide can influence cell function by altering the physical properties of the cell membrane .

Molecular Mechanism

The molecular mechanism of action of N-(4-hydroxyphenyl)-N,4-dimethylbenzamide appears to involve the generation of reactive oxygen species (ROS) . The compound is known to be a ROS-inducing agent, and increased intracellular ROS generation has been observed in cells treated with N-(4-hydroxyphenyl)-N,4-dimethylbenzamide . This suggests that the compound exerts its effects at the molecular level by inducing oxidative stress .

Metabolic Pathways

As mentioned earlier, N-(4-hydroxyphenyl)-N,4-dimethylbenzamide inhibits the DEGS1 enzyme, suggesting that it is involved in the metabolic pathway of ceramides

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzamide typically involves the reaction of 4-hydroxyaniline with 4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of N-(4-hydroxyphenyl)-N,4-dimethylbenzamide can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as palladium complexes can also enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: N-(4-hydroxyphenyl)-N,4-dimethylbenzamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Comparación Con Compuestos Similares

N-(4-hydroxyphenyl)acetamide:

N-(4-hydroxyphenyl)retinamide:

Comparison: N-(4-hydroxyphenyl)-N,4-dimethylbenzamide is unique due to the presence of both hydroxyphenyl and dimethyl groups, which confer distinct chemical and biological properties. Unlike paracetamol, which is primarily used for pain relief, N-(4-hydroxyphenyl)-N,4-dimethylbenzamide has broader applications in research and industry. Compared to fenretinide, it lacks the retinoid structure but still exhibits potential anticancer activity.

Actividad Biológica

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide, commonly referred to as a derivative of benzamide, exhibits a range of biological activities that have been the subject of various studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound N-(4-hydroxyphenyl)-N,4-dimethylbenzamide is characterized by the following structural features:

- Hydroxyl Group : The presence of the hydroxyl group (-OH) on the phenyl ring enhances solubility and may influence the compound's interaction with biological targets.

- Dimethyl Substitution : The dimethyl groups on the benzamide moiety contribute to its lipophilicity and stability.

Research indicates that N-(4-hydroxyphenyl)-N,4-dimethylbenzamide exhibits significant biological activity through several mechanisms:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The hydroxyl group is believed to enhance antimicrobial properties by facilitating interaction with bacterial cell membranes.

- Analgesic Effects : Analogous compounds have been studied for their analgesic properties, particularly in relation to their impact on pain pathways in the central nervous system. They may exert effects via modulation of the endocannabinoid system .

- Antioxidant Properties : The phenolic nature of the compound suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.

Antibacterial Activity

A study highlighted that derivatives with similar structural motifs to N-(4-hydroxyphenyl)-N,4-dimethylbenzamide demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and function.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide | Hydroxyphenyl and methoxy groups | Antimicrobial activity |

| 2-Aminobenzothiazole | Benzothiazole core | Antibacterial properties |

| Benzothiazole derivatives | Various substitutions on benzothiazole | Anticancer and antibacterial activities |

Analgesic Studies

In an investigation focusing on analgesic properties, compounds similar to N-(4-hydroxyphenyl)-N,4-dimethylbenzamide were shown to have a reduced hepatotoxic profile compared to traditional analgesics like acetaminophen. The studies indicated that these compounds maintain their analgesic efficacy while minimizing liver damage, suggesting a promising therapeutic profile .

Case Studies

- Case Study on Hepatotoxicity : A comparative study assessed the hepatotoxic effects of N-(4-hydroxyphenyl)-N,4-dimethylbenzamide analogs against acetaminophen. Results indicated that while acetaminophen caused significant liver damage at high doses, the analogs displayed a marked reduction in liver function tests (LFTs), highlighting their safer profile .

- Survival Analysis in Animal Models : Kaplan-Meier survival curves from toxicity assays demonstrated that animals treated with N-(4-hydroxyphenyl)-N,4-dimethylbenzamide analogs exhibited higher survival rates compared to those treated with acetaminophen under similar conditions .

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(18)16(2)13-7-9-14(17)10-8-13/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXDQTZNODCHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407096 | |

| Record name | N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-53-4 | |

| Record name | N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.